

# Application Notes and Protocols for In Vivo Studies with UCT943

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction:

**UCT943** is a potent and selective inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a critical enzyme in the parasite's life cycle.[1][2][3][4][5] Developed as a next-generation antimalarial candidate, **UCT943** demonstrates activity across multiple stages of the parasite's life cycle, including asexual blood stages, transmission-blocking, and liver stages.[3] [4][6][7][8] Its improved solubility and permeability compared to its predecessor, MMV048, make it a valuable tool for in vivo research.[3][6][7][8][9][10] These application notes provide detailed protocols for the formulation and in vivo administration of **UCT943** to support preclinical research.

### **Physicochemical Properties and Solubility**

**UCT943** is a weak base with pH-dependent solubility, exhibiting higher solubility in acidic aqueous solutions.[6] It is classified as a Developability Classification System (DCS) class I compound, indicating high solubility and high permeability.[6] The compound is stable in solid form and in various solutions, including DMSO and aqueous buffers at different pH levels.[6]

Table 1: Physicochemical and Pharmacokinetic Properties of UCT943



| Property                | Value                                                                                                         | Reference |
|-------------------------|---------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula       | C23H26FN5O2                                                                                                   | [2]       |
| Molecular Weight        | 427.49 g/mol                                                                                                  | [2]       |
| pKa                     | 7.5                                                                                                           | [6]       |
| logD (pH 7.4)           | -0.27                                                                                                         | [6]       |
| Aqueous Solubility      | pH-dependent; higher at lower<br>pH                                                                           | [6]       |
| Permeability (Caco-2)   | Papp (A $\rightarrow$ B): 28 x 10 <sup>-6</sup> cm/s,<br>Papp (B $\rightarrow$ A): 25 x 10 <sup>-6</sup> cm/s | [6]       |
| In Vitro Potency (IC50) | P. falciparum (NF54): 5.4 nM,<br>P. falciparum (K1): 4.7 nM, P.<br>vivax PI4K: 23 nM                          | [2][4]    |
| In Vivo Efficacy (ED90) | P. berghei model: 1.0 mg/kg, P. falciparum NSG model: 0.25 mg/kg                                              | [2]       |
| Oral Bioavailability    | 66% to 98% across preclinical species                                                                         | [7]       |

## **Signaling Pathway of UCT943**

**UCT943** exerts its antimalarial effect by inhibiting PfPI4K.[1][4] This kinase is crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and membrane biology within the parasite.[1][11] Inhibition of PfPI4K disrupts essential cellular processes, leading to parasite death.[1][11]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. UCT943 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCT-943 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with UCT943]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619827#how-to-prepare-uct943-formulation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com